

# NRX-2663: A Molecular Glue for Targeted β-catenin Degradation

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An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

**NRX-2663** is a pioneering small molecule "molecular glue" designed to induce the degradation of  $\beta$ -catenin, a critical oncogenic driver in multiple cancers. Unlike traditional inhibitors, **NRX-2663** functions by enhancing the natural protein-protein interaction between  $\beta$ -catenin and its E3 ubiquitin ligase, SCF $\beta$ -TrCP. This targeted protein degradation strategy offers a promising therapeutic avenue for cancers harboring mutations that lead to the stabilization and accumulation of  $\beta$ -catenin. This document provides a comprehensive technical overview of **NRX-2663**, including its mechanism of action, key preclinical data, and detailed experimental protocols for its characterization.

# Introduction to $\beta$ -catenin and the Wnt Signaling Pathway

The Wnt/ $\beta$ -catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Under normal physiological conditions, cytoplasmic  $\beta$ -catenin levels are kept low through a "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ). This complex facilitates the phosphorylation of  $\beta$ -catenin at key serine and threonine residues, marking it for ubiquitination by the SCF $\beta$ -TrCP E3 ligase and subsequent proteasomal degradation.



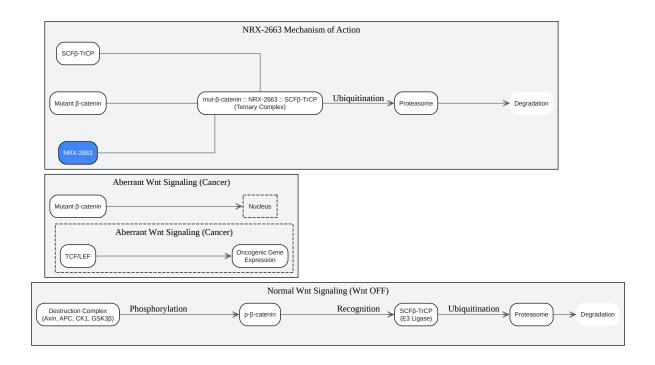
In many cancers, mutations in components of the destruction complex or in  $\beta$ -catenin itself prevent its phosphorylation and degradation. This leads to the accumulation of  $\beta$ -catenin in the cytoplasm and its translocation to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of genes involved in proliferation, survival, and metastasis.

### NRX-2663: Mechanism of Action

NRX-2663 is a small molecule that acts as a molecular glue, effectively restoring the interaction between mutated, phosphorylation-impaired  $\beta$ -catenin and its E3 ligase, SCF $\beta$ -TrCP.[1][2][3] By binding to a pocket at the interface of  $\beta$ -catenin and  $\beta$ -TrCP, NRX-2663 stabilizes the complex, facilitating the ubiquitination and subsequent proteasomal degradation of  $\beta$ -catenin.[3] This mechanism of action is distinct from traditional enzyme inhibitors and represents a novel therapeutic strategy for targeting "undruggable" proteins.

## **Signaling Pathway Diagram**





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Caption: Mechanism of NRX-2663 in promoting the degradation of mutant  $\beta$ -catenin.

## **Quantitative Data Summary**



The following tables summarize the key quantitative data for **NRX-2663** from preclinical studies.

Table 1: Biochemical and Binding Affinity Data

Parameter	Description	Value	Reference
EC50	Concentration of NRX-2663 required to enhance the binding of β-catenin peptide to β-TrCP by 50%	22.9 μΜ	[1][4]
Kd	Dissociation constant for the binding of NRX-2663 to the β- catenin:β-TrCP complex	54.8 nM	[1][4]
EC50 (pSer33/Ser37 β-catenin)	Concentration of NRX-2663 for 50% effective binding enhancement with a phosphomimetic β-catenin peptide	80 μΜ	[5]
Cooperativity of Binding	Fold-increase in binding affinity	13-fold	[5]

## **Experimental Protocols**

Detailed methodologies for the key experiments used to characterize **NRX-2663** are provided below.

## Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the enhancement of the  $\beta$ -catenin: $\beta$ -TrCP interaction by **NRX-2663**.



#### Protocol:

- Reagents:
  - Recombinant human β-TrCP/Skp1 complex.
  - Fluorescently labeled β-catenin phosphodegron peptide (residues 17-48).
  - NRX-2663 stock solution in DMSO.
  - Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
- Procedure:
  - Prepare a serial dilution of NRX-2663 in assay buffer.
  - o In a 384-well black plate, add the fluorescently labeled β-catenin peptide and the β-TrCP/Skp1 complex to each well.
  - Add the NRX-2663 dilutions to the wells.
  - Incubate the plate at room temperature for 60 minutes, protected from light.
  - Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
  - Calculate the EC50 value by plotting the change in fluorescence polarization against the log of the NRX-2663 concentration and fitting the data to a sigmoidal dose-response curve.

## **In Vitro Ubiquitination Assay**

This assay demonstrates the ability of **NRX-2663** to promote the ubiquitination of  $\beta$ -catenin.

#### Protocol:

- · Reagents:
  - Recombinant E1 activating enzyme (UBE1).



o F	Recombinant E2	conjugating	enzyme (	(UbcH5c)	١.
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- Recombinant SCFβ-TrCP E3 ligase complex.
- Recombinant β-catenin substrate (wild-type or mutant).
- Ubiquitin.
- ATP.
- NRX-2663 stock solution in DMSO.
- Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT.
- Procedure:
  - Set up reactions containing E1, E2, SCFβ-TrCP, β-catenin, ubiquitin, and ATP in ubiquitination buffer.
  - Add varying concentrations of NRX-2663 or DMSO (vehicle control) to the reactions.
  - Incubate the reactions at 37°C for 1-2 hours.
  - Stop the reactions by adding SDS-PAGE loading buffer and boiling.
  - Analyze the reaction products by SDS-PAGE and Western blotting using an anti-β-catenin antibody to visualize the formation of polyubiquitinated β-catenin species (appearing as a high molecular weight smear).

## **Cellular β-catenin Degradation Assay**

This assay confirms the ability of **NRX-2663** to induce the degradation of  $\beta$ -catenin in a cellular context.

#### Protocol:

· Cell Line:



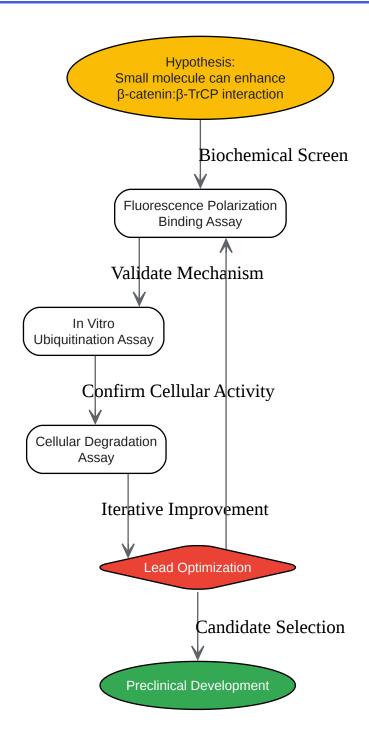
 HEK293T cells engineered to express a mutant form of β-catenin (e.g., S33E/S37A phosphomimetic).

#### Procedure:

- Plate the HEK293T cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of NRX-2663 or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.
- $\circ$  Probe the Western blots with antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin).
- $\circ$  Quantify the band intensities to determine the extent of  $\beta$ -catenin degradation at each NRX-2663 concentration and time point.

# **Experimental and Logical Workflows Experimental Workflow for Characterizing NRX-2663**





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Caption: A streamlined workflow for the discovery and characterization of NRX-2663.

### **Conclusion and Future Directions**

**NRX-2663** represents a significant advancement in the field of targeted protein degradation. Its ability to act as a molecular glue to restore the degradation of oncogenic  $\beta$ -catenin provides a



compelling rationale for its further development as a therapeutic agent. Future research will likely focus on optimizing the potency and pharmacokinetic properties of **NRX-2663** and related compounds, as well as exploring their efficacy in various preclinical cancer models. As of late 2025, there is no publicly available information regarding the clinical trial status of **NRX-2663**. The continued investigation of molecular glues like **NRX-2663** holds great promise for expanding the druggable proteome and offering new treatment options for patients with cancer and other diseases driven by protein accumulation.

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